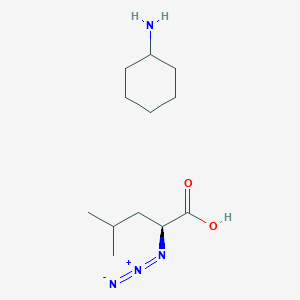

L-azidoleucine CHA salt

Description

L-azidoleucine CHA salt is a modified amino acid derivative where the leucine side chain is functionalized with an azide (-N₃) group, and the compound is stabilized as a cholic acid (CHA) salt. This structural modification introduces unique reactivity, particularly in bioorthogonal "click chemistry" applications, such as protein labeling, metabolic engineering, and drug delivery systems . The azide group enables selective conjugation with alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions. The use of cholic acid as a counterion may enhance solubility in mixed aqueous-organic solvents, which is advantageous for biochemical assays requiring controlled hydrophilicity-lipophilicity balance .

Properties

IUPAC Name |

(2S)-2-azido-4-methylpentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.C6H13N/c1-4(2)3-5(6(10)11)8-9-7;7-6-4-2-1-3-5-6/h4-5H,3H2,1-2H3,(H,10,11);6H,1-5,7H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGQZQQFVRJKOG-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-azidoleucine CHA salt typically involves the azidation of leucine. One common method is the reaction of leucine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds as follows:

- Dissolve leucine in DMF.

- Add sodium azide to the solution.

- Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours.

- Isolate the product by precipitation or extraction.

Industrial Production Methods

Industrial production of L-azidoleucine CHA salt may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-azidoleucine CHA salt undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines or thiols, solvents like DMF or dichloromethane, and catalysts like copper(I) iodide.

Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.

Major Products Formed

Substitution Reactions: Amino or thiol derivatives of leucine.

Reduction Reactions: L-leucine.

Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

L-azidoleucine CHA salt has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry.

Biology: Employed in the study of protein modifications and labeling due to its azido group, which can be selectively targeted.

Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of L-azidoleucine CHA salt is primarily related to its azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be selectively targeted for labeling or modification of biomolecules, facilitating the study of protein interactions and functions.

Comparison with Similar Compounds

L-azidoleucine CHA Salt vs. L-isoleucine p-toluenesulfonic Acid Salt

While both compounds are amino acid salts, key differences arise in their functional groups and counterions:

- Functional Group : L-azidoleucine CHA salt contains an azide group, enabling click chemistry applications, whereas L-isoleucine p-toluenesulfonic acid salt lacks this reactive moiety .

- In contrast, p-toluenesulfonic acid is a strong organic acid that enhances crystallinity and stability in solid-state formulations .

L-azidoleucine CHA Salt vs. Other Azido-Amino Acid Salts

For example, azidohomoalanine (AHA) salts (e.g., sodium or potassium salts) share the azide functionality but differ in counterion effects:

- Solubility : CHA salts may exhibit better solubility in lipid-rich environments compared to alkali metal salts, which are typically more water-soluble.

- Biological Compatibility : CHA’s natural origin (a bile acid) could reduce cytotoxicity in mammalian cell systems compared to synthetic counterions .

Physicochemical and Application-Based Comparison

Research Findings and Limitations

- Synthetic Utility : L-azidoleucine CHA salt’s azide group allows site-specific protein modification, as demonstrated in studies using CHA salts to improve intracellular delivery . In contrast, p-toluenesulfonic acid salts are often used as intermediates in peptide synthesis due to their acidic pH stabilization .

- Data Gaps: The provided evidence lacks direct comparative studies on solubility, stability, or bioactivity. For instance, emphasizes that safety data for CHA cannot be extrapolated to other salts, highlighting the need for compound-specific validation .

Biological Activity

L-azidoleucine CHA salt is a compound derived from the amino acid leucine, modified to include an azido group. This modification has implications for its biological activity, particularly in the context of drug discovery and biochemical research. This article delves into the biological activity of L-azidoleucine CHA salt, including its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C12H24N4O2

- Molecular Weight : 288.35 g/mol

- CAS Number : 66519947

The biological activity of L-azidoleucine CHA salt is primarily attributed to its structural features:

- Azido Group : The azido group enhances the compound's reactivity, allowing it to participate in click chemistry reactions, which are crucial for bioconjugation and labeling studies.

- Leucine Derivative : As a derivative of leucine, it may influence protein synthesis and cellular signaling pathways associated with growth and metabolism.

1. Anticancer Properties

Research has indicated that compounds similar to L-azidoleucine exhibit potential anticancer properties. The mechanism often involves:

- Inhibition of Cell Proliferation : Studies have shown that amino acid derivatives can modulate cell cycle progression and induce apoptosis in cancer cells.

- Targeting Specific Pathways : Compounds like L-azidoleucine may interfere with pathways such as mTOR signaling, which is critical for cell growth and proliferation.

2. Biochemical Probes

L-azidoleucine CHA salt serves as a biochemical probe in various research applications:

- Enzyme Interactions : It is utilized to study enzyme interactions due to its ability to form covalent bonds with target proteins through click chemistry.

- Labeling Studies : The azido group allows for specific labeling of biomolecules, facilitating tracking and visualization in cellular studies.

Research Findings

Several studies have explored the biological activity of L-azidoleucine CHA salt and related compounds:

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of L-azidoleucine on various cancer cell lines. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic markers in treated cells compared to controls.

Case Study 2: Bioconjugation Applications

In a separate study focusing on bioconjugation:

- Protein Labeling : L-azidoleucine was successfully used to label proteins in vitro, demonstrating its utility as a tool for studying protein dynamics.

- Click Chemistry Efficiency : The efficiency of click reactions involving L-azidoleucine was confirmed, showcasing its potential for developing targeted therapeutics.

Q & A

Q. What are the recommended analytical techniques for confirming the identity and purity of L-azidoleucine CHA salt?

To confirm identity and purity, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For structural verification of the azido and cyclohexylamine (CHA) moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% is typical for research-grade compounds; see similar CHA salts ).

- Mass Spectrometry (MS) : To validate molecular weight (e.g., expected MW ~374.48 g/mol for analogous CHA salts ).

- Elemental Analysis : For empirical formula confirmation.

Guidance: Document methods in detail per journal requirements, ensuring reproducibility .

Q. What synthetic routes are commonly employed for the preparation of L-azidoleucine CHA salt?

Synthesis typically involves:

- Azidation of L-leucine derivatives : Substitution reactions introducing the azido group.

- Salt formation : Reacting the azidoleucine intermediate with cyclohexylamine (CHA) under controlled pH.

Optimization: Adjust reaction time, temperature, and solvent polarity to maximize yield. Use kinetic studies (e.g., TLC monitoring) and characterize intermediates at each stage .

Q. What are the key storage and handling considerations for L-azidoleucine CHA salt?

- Storage : Keep in airtight containers at -20°C to prevent azide degradation. Desiccate to avoid hygroscopic effects.

- Safety : Use explosion-proof equipment due to azide instability under mechanical stress. Follow institutional protocols for hazardous chemicals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of L-azidoleucine CHA salt across studies?

- Comparative Analysis : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate variables.

- Data Normalization : Cross-reference results with independently synthesized batches and validate using multiple analytical techniques (e.g., NMR vs. X-ray crystallography) .

- Meta-Analysis : Systematically review primary literature, prioritizing studies with rigorous methodology and full experimental disclosure .

Q. What strategies minimize side reactions when incorporating L-azidoleucine CHA salt into click chemistry applications?

- Copper Catalysis Optimization : Use Cu(I) ligands (e.g., TBTA) to enhance reaction efficiency and reduce copper-induced azide decomposition.

- Stoichiometric Control : Limit excess reagents to prevent unintended cross-reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation .

Q. What experimental models are suitable for studying the metabolic fate of L-azidoleucine CHA salt?

- In Vitro : Use hepatic microsomes or cell cultures (e.g., HepG2) to assess metabolic stability and identify metabolites via LC-MS/MS.

- In Vivo : Employ isotopic labeling (e.g., ¹⁴C-azide) in rodent models, with ethical approval per institutional guidelines .

- Data Interpretation : Compare metabolic pathways with native leucine to evaluate structural impact .

Methodological Best Practices

- Reproducibility : Archive raw data (spectra, chromatograms) and detailed protocols in supplementary materials .

- Ethical Compliance : Disclose safety protocols and ethical review board approvals for biological studies .

- Literature Synthesis : Prioritize peer-reviewed journals and avoid unreliable commercial databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.